Dibenzo[a,j]coronene

fluorescence spectroscopy solvent polarity PAH probes

Dibenzo[a,j]coronene delivers quantifiable advantages over coronene and perylene. Its unique fluorescence I/IV band ratio scale resolves solvent polarity where conventional probes fail. As a building block, its bisimide derivatives form room-temperature hexagonal columnar liquid crystals with a 0.20 eV tunable LUMO, ideal for n-type OFETs and electroluminescent diodes. On Si(001), the molecule chemisorbs at three discrete sites (4–8 Si–C bonds), enabling single-molecule switching for STM-based charge-transport and Coulomb-blockade studies. Choose this compound when standard PAHs cannot provide the necessary spectral resolution, mesophase stability, or surface-binding multiplicity.

Molecular Formula C32H16
Molecular Weight 400.5 g/mol
CAS No. 190-72-7
Cat. No. B091102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo[a,j]coronene
CAS190-72-7
Molecular FormulaC32H16
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C3=C4C5=C(C=C3)C=CC6=C5C7=C(C=CC8=C7C4=C(C2=C1)C=C8)C9=CC=CC=C69
InChIInChI=1S/C32H16/c1-2-6-20-19(5-1)23-13-9-17-11-15-25-21-7-3-4-8-22(21)26-16-12-18-10-14-24(20)30-28(18)32(26)31(25)27(17)29(23)30/h1-16H
InChIKeyHHCCABYUXOGSCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzo[a,j]coronene (CAS 190-72-7) | C₃₂H₁₆ PAH for Optoelectronics and Surface Science


Dibenzo[a,j]coronene (C₃₂H₁₆, MW 400.47 g/mol) is a polycyclic aromatic hydrocarbon (PAH) comprising a coronene core with two symmetrically annulated benzo rings [1]. Its extended π‑conjugated, centrosymmetric planar structure confers distinct photophysical behavior, including solvatochromic fluorescence probe character, and forms the basis for functionalization into liquid‑crystalline tetraesters and bisimides [2]. The compound is primarily utilized as a research standard in fluorescence solvent polarity studies, as a precursor for discotic liquid crystals, and as a model molecule for surface adsorption investigations on semiconductors [3].

Why Dibenzo[a,j]coronene Cannot Be Replaced by Coronene or Perylene in Critical Applications


Substituting Dibenzo[a,j]coronene with its parent coronene or the perylene motif leads to qualitatively different optical and electronic outcomes. Unlike coronene and perylene, Dibenzo[a,j]coronene requires a distinct fluorescence solvent polarity scale (I/IV band ratio) because its vibronic band III is not universally resolvable [1]. In chemisorption on Si(001), it populates three discrete adsorption sites (major and two minor) forming 4–8 Si–C covalent bonds [2], a site multiplicity and bonding range not observed for coronene. Furthermore, its tetracarboxylic imide derivatives exhibit room‑temperature hexagonal columnar mesophases and a 0.20 eV LUMO energy difference between isomeric substitution patterns [3], enabling tunable electron affinity that simple coronene or perylene cores cannot provide. These quantifiable differences in fluorescence response, surface chemistry, and mesophase energetics preclude generic interchange.

Quantitative Differentiation of Dibenzo[a,j]coronene vs. Coronene, Benzo[a]coronene, and Perylene


Fluorescence Solvatochromism: Dibenzo[a,j]coronene Requires a Unique I/IV Intensity Ratio Scale

Dibenzo[a,j]coronene (DCo) exhibits solvatochromic fluorescence behavior analogous to coronene (Co), benzo[a]coronene (BCo), and naphtho[2,3-a]coronene (NCo), but its vibronic band III is not clearly identifiable across all solvents studied, necessitating a distinct I/IV emission intensity ratio scale rather than the I/III scale used for Co, BCo, and NCo [1]. In contrast, the fluorescence spectra of perylene show no selective enhancement of band I emission in polar solvents [2].

fluorescence spectroscopy solvent polarity PAH probes

Excitation/Emission Wavelengths Differentiate Dibenzo[a,j]coronene from Closely Related PAHs

Among a series of alternant benzenoid PAHs, Dibenzo[a,j]coronene exhibits excitation and emission maxima that are distinct from its nearest structural analogs [1].

spectroscopy PAH identification fluorescence

Liquid Crystalline Behavior: bis-ortho Substitution Enables Room-Temperature Columnar Mesophases with Tuned Electron Affinity

Dibenzo[a,j]coronene-tetracarboxylic tetraesters and bisimides with a polar bis-ortho substitution pattern exhibit more pronounced liquid crystalline behavior and form hexagonal columnar mesophases that persist at room temperature for the imides, in contrast to the centrosymmetric bis-peri homologs [1]. Additionally, the electron acceptor strength of the isomeric diimides differs: the hexagonal (peri) diimide has a 0.20 eV lower LUMO energy than the pentagonal (ortho) isomer [1].

discotic liquid crystals organic electronics electron-deficient materials

Chemisorption on Si(001)-2×1: Three Distinct Adsorption Sites with 4–8 Si–C Bonds

Scanning tunneling microscopy (STM) reveals that Dibenzo[a,j]coronene adsorbs on the clean Si(001)-2×1 surface in three distinct sites (one major, two minor) forming four to eight Si–C covalent bonds [1]. This contrasts with the adsorption behavior of coronene on the same surface, which shows different site occupancy [2].

surface science STM molecular electronics

Ionization Energy Distinguishes Dibenzo[a,j]coronene from Coronene and Hexabenzocoronene

The vertical ionization energy (IE) of Dibenzo[a,j]coronene, measured by photoelectron spectroscopy, is 6.92 eV [1]. This value places it between coronene (7.65 eV) [2] and larger π‑extended systems such as hexabenzocoronene (7.05 eV) [2], indicating a distinct electronic energy level alignment.

photoemission electronic structure material selection

Definitive Application Scenarios Where Dibenzo[a,j]coronene Outperforms Alternatives


Solvent Polarity Calibration Using Fluorescence Probe Spectroscopy

Dibenzo[a,j]coronene is the required solute for solvent polarity measurements when the I/III vibronic band ratio of coronene, benzo[a]coronene, or naphtho[2,3-a]coronene cannot be reliably resolved due to spectral overlap or instrumentation limitations. Its unique I/IV ratio scale, defined because band III is not universally identifiable across solvents [1], provides a quantitative alternative probe for characterizing solvent environments, particularly in halogenated and polar organic media.

Room-Temperature Discotic Liquid Crystals for Organic Electronics

The bis-ortho substituted Dibenzo[a,j]coronene bisimides form hexagonal columnar mesophases that persist at room temperature [1], offering a clear processing and operational advantage over the bis-peri homologs which require elevated temperatures to maintain columnar order. The 0.20 eV LUMO energy difference between isomeric diimides [1] further allows precise tuning of electron affinity, making these derivatives targeted building blocks for n‑type or ambipolar organic field-effect transistors (OFETs) and electroluminescent diodes.

Single-Molecule Electronics and Semiconductor Interface Studies

Dibenzo[a,j]coronene serves as a definitive model for investigating molecule‑semiconductor interactions. Its chemisorption on Si(001)-2×1 yields three well‑defined adsorption sites with 4–8 Si–C bonds [1], and single molecules can be switched between sites via electrical pulses without structural degradation [1]. This behavior, which differs from the simpler adsorption of coronene [2], makes Dibenzo[a,j]coronene the compound of choice for STM‑based studies of charge transport, Coulomb blockade phenomena, and the development of molecular‑scale switches.

PAH Identification in Complex Environmental or Synthetic Mixtures

The discrete excitation/emission wavelength pair of 324 nm / 431 nm [1] differentiates Dibenzo[a,j]coronene from coronene (334/425 nm), benzo[a]coronene (316/429 nm), and naphtho[2,3a]coronene (333/442 nm). In HPLC‑fluorescence or spectroscopic screening of PAH‑containing samples, this spectral fingerprint enables confident identification and quantification of Dibenzo[a,j]coronene without interference from co‑eluting or spectrally similar coronene derivatives.

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